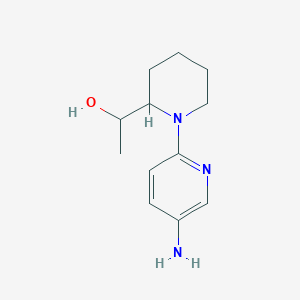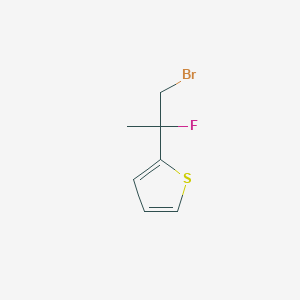
2-(1-Brom-2-fluorpropan-2-yl)thiophen
Übersicht
Beschreibung
“2-(1-Bromo-2-fluoropropan-2-yl)thiophene” is a chemical compound that belongs to the class of thiophene derivatives . Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Synthesis Analysis
Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Chemical Reactions Analysis
Thiophene derivatives can undergo various chemical reactions. For instance, the interaction between elemental sulfur and NaOtBu enables a facile single-step protocol for the synthesis of thiophene derivatives from 1,3-diynes . A plausible mechanism based on EPR experiments revealed that the trisulfur radical anion acts as a key intermediate of this process .Wissenschaftliche Forschungsanwendungen
Organische Halbleiter
Thiophenderivate sind von entscheidender Bedeutung für die Entwicklung von organischen Halbleitern. Die einzigartige Struktur von 2-(1-Brom-2-fluorpropan-2-yl)thiophen ermöglicht die Feinabstimmung der elektronischen Eigenschaften von Halbleitermaterialien. Diese Materialien werden zur Herstellung von organischen Feldeffekttransistoren (OFETs) und organischen Leuchtdioden (OLEDs) verwendet und bieten Vorteile wie Flexibilität und geringere Produktionskosten im Vergleich zu traditionellen Silizium-basierten Halbleitern .
Korrosionsschutzmittel
In der Industriechemie dienen Thiophenverbindungen als Korrosionsschutzmittel. Die Brom-Fluor-Substitution am Thiophenring kann die Fähigkeit des Moleküls verbessern, schützende Schichten auf Metallen zu bilden, wodurch Korrosion verhindert wird. Diese Anwendung ist entscheidend, um die Lebensdauer von Metallstrukturen und -komponenten in rauen Umgebungen zu verlängern .
Pharmakologische Eigenschaften
Thiophen-basierte Moleküle zeigen eine Reihe pharmakologischer Eigenschaften. Insbesondere könnte this compound auf seine potenziellen Antitumor-, Anti-entzündungs- und antimikrobiellen Aktivitäten untersucht werden. Die strukturellen Analoga von Thiophen wurden in Medikamenten wie Suprofen, einem Anti-Entzündungsmittel, und Articain, einem Zahnästhetikum, verwendet .
Fortgeschrittene Materialwissenschaft
Das strukturelle Gerüst dieser Verbindung ist in der fortgeschrittenen Materialwissenschaft vorteilhaft, insbesondere bei der Herstellung von Hochleistungspolymeren und Verbundwerkstoffen. Seine Einarbeitung in Polymere kann die thermische Stabilität, die mechanische Festigkeit und die chemische Beständigkeit verbessern, wodurch es für die Luft- und Raumfahrt- sowie die Automobilindustrie geeignet ist .
Flüssigkristallanzeigen
Die elektronischen Eigenschaften von Thiophenderivaten machen sie für den Einsatz in Flüssigkristallanzeigen (LCDs) geeignet. Die Brom-Fluor-Gruppen können die flüssigkristallinen Eigenschaften verbessern und eine bessere Kontrolle über die Ausrichtung und Phasenübergänge der Flüssigkristalle ermöglichen, was für hochwertige Anzeigetechnologien unerlässlich ist .
Organische Photovoltaik
Im Bereich der erneuerbaren Energien werden Thiophenderivate in organischen Photovoltaikzellen (OPVs) verwendet. Die Verbindung kann Teil der aktiven Schicht in OPVs sein und trägt zur Absorption von Sonnenlicht und der Umwandlung in elektrische Energie bei. Ihre Rolle in OPVs ist die Verbesserung der Energieumwandlungseffizienz und der Stabilität unter Sonneneinstrahlung .
Safety and Hazards
The safety data sheet for thiophene indicates that it is highly flammable and harmful if swallowed . It can cause serious eye irritation. Precautionary measures include washing face, hands, and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing protective gloves/protective clothing/eye protection/face protection .
Zukünftige Richtungen
Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . The current review envisioned to highlight some recent and particularly remarkable examples of the synthesis of thiophene derivatives . This suggests that there is a promising future for the development and application of thiophene derivatives, including “2-(1-Bromo-2-fluoropropan-2-yl)thiophene”.
Eigenschaften
IUPAC Name |
2-(1-bromo-2-fluoropropan-2-yl)thiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrFS/c1-7(9,5-8)6-3-2-4-10-6/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWTAZTPOVMVSSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CBr)(C1=CC=CS1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrFS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




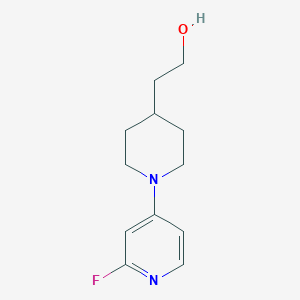


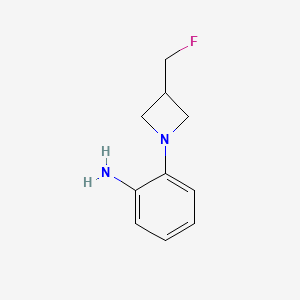

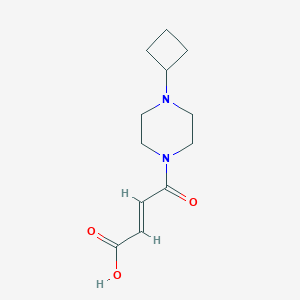
![4-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-4-oxobutanoic acid](/img/structure/B1492010.png)
![4,4-difluorohexahydrocyclopenta[c]pyrrole-2(1H)-carboximidamide](/img/structure/B1492011.png)
![4-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)aniline](/img/structure/B1492012.png)
![2-(6-Hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)benzoic acid](/img/structure/B1492013.png)
